molecular formula C25H17NO5 B12203575 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12203575
M. Wt: 411.4 g/mol
InChI Key: FSDAWCPVBDWVJO-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzofuran moiety linked to a chromenone structure, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide typically involves multistep synthetic routes. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the benzofuran moiety in acidic media . Industrial production methods may involve similar multicomponent reactions, optimized for higher yields and scalability.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents to form carbon-carbon bonds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are involved in the progression of certain cancers . The inhibition of these receptors disrupts signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of methoxyphenyl and chromenone or benzimidazole moieties. this compound is unique due to its specific combination of benzofuran and chromenone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H17NO5

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H17NO5/c1-29-18-9-6-15(7-10-18)23-14-20(27)19-13-17(8-11-22(19)31-23)26-25(28)24-12-16-4-2-3-5-21(16)30-24/h2-14H,1H3,(H,26,28)

InChI Key

FSDAWCPVBDWVJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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